molecular formula C22H19FN2O3S2 B2415653 (3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894682-55-4

(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2415653
CAS No.: 894682-55-4
M. Wt: 442.52
InChI Key: NFPUVSBEDNYWFC-NDENLUEZSA-N
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Description

(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a novel and potent small-molecule inhibitor designed to target Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase with a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound is of significant research value primarily in the field of oncology, specifically for the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene represent a common driver of aggressive disease and poor prognosis. The compound acts as a type I tyrosine kinase inhibitor, binding to the active conformation of the FLT3 kinase domain, thereby competitively inhibiting ATP binding and blocking subsequent autophosphorylation and downstream signaling through key pathways like STAT5, MAPK, and PI3K/Akt. This targeted inhibition induces cell cycle arrest and promotes apoptosis in FLT3-ITD-positive leukemic cell lines. Research utilizing this inhibitor is crucial for elucidating the precise mechanisms of FLT3-driven leukemogenesis, understanding resistance mechanisms to existing therapies, and evaluating its potential efficacy in combination treatment strategies. Its specific structural features, including the thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide scaffold, contribute to its high selectivity and potency against FLT3, making it a valuable tool for preclinical target validation and drug discovery efforts. For research into FLT3 signaling and targeted cancer therapeutics, this compound provides a critical pharmacological probe. The role of FLT3-ITD mutations in AML is well-established (Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4956726/), and the development of small-molecule FLT3 inhibitors is an active area of investigation for overcoming resistance in this disease (Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10128167/).

Properties

IUPAC Name

(3Z)-3-[(2,3-dimethylanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S2/c1-14-4-3-5-18(15(14)2)24-12-20-21(26)22-19(10-11-29-22)25(30(20,27)28)13-16-6-8-17(23)9-7-16/h3-12,24H,13H2,1-2H3/b20-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPUVSBEDNYWFC-NDENLUEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H18F N2O3S2
  • Molecular Weight : 396.49 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antitumor properties. Preliminary studies suggest that it may exhibit significant antiproliferative effects against various cancer cell lines.

Antitumor Activity

Recent research has focused on the antitumor potential of thieno[3,2-c][1,2]thiazin derivatives. The compound has shown promising results in inhibiting cell proliferation in vitro. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
  • Mechanism of Action : The proposed mechanism involves the inhibition of DNA synthesis and interference with cell cycle progression.

Data Table: Biological Activity Results

Cell LineIC50 Value (μM)Mode of Action
A5495.5DNA synthesis inhibition
MCF-76.0Cell cycle arrest
HCT1164.8Apoptosis induction

Case Studies

Several studies have highlighted the efficacy of thieno[3,2-c][1,2]thiazine derivatives:

  • Study on Antiproliferative Effects :
    • Researchers synthesized a series of thiazin derivatives and evaluated their antiproliferative activity against various cancer cell lines.
    • Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and improved cellular uptake.
  • Mechanistic Studies :
    • Investigations into the mode of action revealed that these compounds could induce apoptosis through the activation of caspase pathways.
    • Flow cytometry analysis showed an increase in sub-G1 phase cells in treated populations, indicating apoptosis.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities:

Compound NameBiological Activity
Thienothiazine derivativesAntipsychotic properties
Benzothiazole derivativesAnticancer activity
2-Methyl-6-phenylethynylpyridineNeuroprotective effects

The specific biological effects of (3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide are not fully elucidated but may involve interactions with various receptors and enzymes due to its structural features.

Case Studies

Recent studies have explored the pharmacological potential of thiazine derivatives. For instance:

  • Anticancer Activity : Research has shown that certain thiazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cell proliferation.
  • Antipsychotic Properties : Thienothiazine derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors.

These case studies provide insights into how This compound could be further explored for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimize reaction parameters using a factorial design approach. Key factors include:

  • Catalysts : Transition metal catalysts (e.g., Pd/C) or Lewis acids (e.g., BF₃·OEt₂) for regioselective cyclization .

  • Solvents : Polar aprotic solvents (e.g., DMAc) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

  • Temperature : Controlled heating (40–80°C) improves reaction kinetics without decomposing sensitive functional groups (e.g., the fluorobenzyl moiety) .

  • Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (DMF/water) to isolate the product .

    | Synthesis Optimization Table |
    |-----------------------------------|---------------------------------|

    ParameterRecommended Conditions
    CatalystPd/C (5 mol%) or BF₃·OEt₂
    SolventDMAc or DCM
    Temperature40–80°C
    Reaction Time12–24 hours

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to confirm the Z-configuration of the methylidene group and fluorobenzyl substitution. Compare with analogous thieno-thiazinone derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the thieno-thiazinone core, if single crystals are obtainable .

Q. What are the recommended protocols for assessing the compound’s stability under various pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for sulfone derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different in vitro models?

  • Methodological Answer :

  • Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability, and bacterial growth assays) to confirm target specificity .
  • Cell Line Validation : Test activity in primary cells vs. immortalized lines to rule out model-specific artifacts .
  • Metabolite Profiling : Identify active metabolites via LC-MS to explain discrepancies (e.g., fluorobenzyl oxidation altering bioavailability) .

Q. What computational strategies are recommended to elucidate the reaction mechanism of the key cyclization step?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate energy barriers for intermediates in the cyclization pathway, focusing on the thiazinone ring formation .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., DMAc stabilizing charged intermediates) .
  • In Silico Kinetics : Predict rate constants using software like Gaussian or ORCA to guide experimental optimization .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modifications to the 2,3-dimethylphenylamino or 4-fluorobenzyl groups. Use Suzuki coupling for aryl substitutions .
  • Biological Testing : Screen analogs in dose-response assays (IC₅₀ or MIC determination). Corrogate activity trends with steric/electronic parameters (Hammett constants) .
  • Molecular Docking : Map interactions between the thieno-thiazinone core and target proteins (e.g., bacterial enzymes) using AutoDock Vina .

Q. What are the common synthetic by-products encountered during preparation, and how can they be minimized?

  • Methodological Answer :

  • By-Products :
  • Oxidation Adducts : Over-oxidation of sulfur in the thiazinone ring. Mitigate by controlling reaction time and oxidant stoichiometry .
  • E/Z Isomerization : Stabilize the Z-configuration via low-temperature quenching or steric hindrance .
  • Analytical Mitigation : Use preparative HPLC to separate isomers or employ chiral columns for enantiomeric resolution .

Data Contradiction Analysis

  • Example : Conflicting cytotoxicity data in cancer vs. normal cell lines may arise from off-target effects or differential metabolization. Validate via:
    • Proteomics : Identify unintended protein targets (e.g., kinase profiling) .
    • Transcriptomics : Compare gene expression changes in responsive vs. resistant models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.